molecular formula C10H16ClNO B1316311 (1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride CAS No. 285979-74-0

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

Cat. No. B1316311
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-TUXWQPKISA-N
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Description

This compound is a derivative of amino alcohols, which are organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH). They are used in the synthesis of a variety of pharmaceuticals and fine chemicals .


Synthesis Analysis

While the specific synthesis process for this compound is not available, amino alcohols are typically synthesized through nucleophilic substitution or reduction of carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a hydroxyl group (-OH), and a trideuteriomethylamino group (-N(CD3)). The exact structure would depend on the positions of these groups on the propanol backbone .


Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as both nucleophiles, due to the lone pair of electrons on the nitrogen atom, and as bases, due to the presence of the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amino alcohols generally have higher boiling points than their parent alcohols due to the presence of the amino group, which can participate in hydrogen bonding .

Safety And Hazards

As with any chemical compound, handling “(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Amino alcohols are a versatile class of compounds with uses in pharmaceuticals, agrochemicals, and materials science, so there could be many possible avenues for future research .

properties

IUPAC Name

(1R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-TUXWQPKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)[C@@H](C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583989
Record name (1R)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

CAS RN

285979-74-0
Record name (1R)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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